molecular formula C13H18N2O2 B8692009 4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide

4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide

Cat. No.: B8692009
M. Wt: 234.29 g/mol
InChI Key: YQXWICWFNONVGX-UHFFFAOYSA-N
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Description

4-Hydroxy-N-piperidin-4-ylmethyl-benzamide is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of benzamide, featuring a piperidine ring substituted with a hydroxyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of piperidine and benzamide derivatives.

    Formation of Intermediate: The piperidine derivative is reacted with a suitable reagent to introduce the hydroxyl group at the 4-position.

    Coupling Reaction: The hydroxylated piperidine is then coupled with a benzamide derivative under appropriate conditions to form the final product.

Common reagents used in these reactions include reducing agents, oxidizing agents, and coupling reagents such as carbodiimides. The reaction conditions often involve controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-piperidin-4-ylmethyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

4-Hydroxy-N-piperidin-4-ylmethyl-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(piperidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzamide moiety allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N-methylpiperidine: Similar structure but lacks the benzamide moiety.

    4-Hydroxy-N-phenylbenzamide: Contains a phenyl group instead of the piperidine ring.

    N-Methyl-4-piperidinol: Similar piperidine structure but different functional groups.

Uniqueness

4-Hydroxy-N-piperidin-4-ylmethyl-benzamide is unique due to the combination of the piperidine ring and benzamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-hydroxy-N-(piperidin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H18N2O2/c16-12-3-1-11(2-4-12)13(17)15-9-10-5-7-14-8-6-10/h1-4,10,14,16H,5-9H2,(H,15,17)

InChI Key

YQXWICWFNONVGX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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